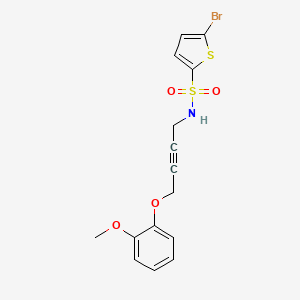

4-(4-Iodophenoxymethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Iodophenoxymethyl)pyridine is a chemical compound with the molecular formula C12H10INO . It has a molecular weight of 311.12 . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10INO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridine derivatives are known to participate in various chemical reactions . For instance, a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported .Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 311.12 .科学的研究の応用

Magnetic and Optical Properties of Lanthanide Clusters

The study by Alexandropoulos et al. (2011) introduced a family of Ln(III)(9) clusters utilizing 2-(hydroxymethyl)pyridine, demonstrating dual physical properties. The Dy(III) clusters exhibited single-molecule magnetism behavior, whereas the Eu(III) clusters showed intense red photoluminescence, indicating the potential of pyridine derivatives in developing materials with dual functionality for advanced applications in magnetism and optoelectronics (Alexandropoulos et al., 2011).

Schiff Bases for Electronic and Opto-Electronic Applications

Research by Kaya et al. (2010) on pyridine-based Schiff bases demonstrated their potential in electronic, opto-electronic, and photovoltaic applications. The study synthesized a series of Schiff bases with varying positions of the methyl group, revealing their high thermal stabilities and potential uses in aerospace applications due to their low band gaps and polyconjugated structures (Kaya, Yıldırım, & Avci, 2010).

Catalysis and Reaction Mechanisms

Meng et al. (2015) explored the use of 4-(Dimethylamino)pyridine as a catalyst for iodolactonisation reactions, demonstrating the effectiveness of pyridine derivatives in catalyzing reactions under neutral conditions at room temperature. This research contributes to the understanding of catalytic mechanisms and the development of efficient synthetic methodologies (Meng, Liu, Liu, & Wang, 2015).

Supramolecular Chemistry

A study by Abe et al. (2008) on co-oligomers involving pyridone and pyridine rings highlighted their supramolecular transformation through saccharide recognition. The research demonstrated the ability of these oligomers to self-associate and form chiral helical complexes upon interaction with saccharides, offering insights into the design of responsive materials for sensing and molecular recognition applications (Abe, Machiguchi, Matsumoto, & Inouye, 2008).

Polymer Science

Zheng and Mi (2003) investigated the miscibility and interactions in blends of poly(hydroxyether of bisphenol A) with poly(4-vinyl pyridine), finding strong intermolecular specific interactions indicative of complete miscibility. This work suggests the utility of pyridine derivatives in modifying polymer blends for enhanced material properties (Zheng & Mi, 2003).

将来の方向性

Pyridine derivatives, such as 4-(4-Iodophenoxymethyl)pyridine, are of increasing interest in drug design and medicinal chemistry . Their structural similarity with DNA bases such as adenine and guanine explains their effectiveness . Therefore, future research may focus on exploring the potential applications of this compound in medicinal chemistry and drug design.

特性

IUPAC Name |

4-[(4-iodophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVYRYPHZHGTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=NC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)

![Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate](/img/structure/B2565573.png)

![(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2565579.png)

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2565582.png)

![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)

![1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2565584.png)

![N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide](/img/structure/B2565585.png)

![2-[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2565591.png)